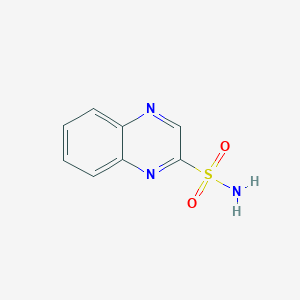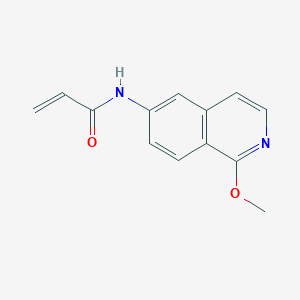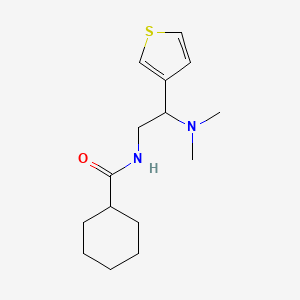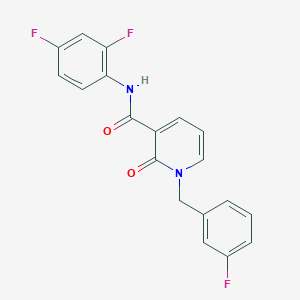
Quinoxaline-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound . It is used in many pharmaceutical and industrial applications . The quinoxaline moiety is a core unit in many drugs currently on the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds produces quinoxaline .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H, (H2,9,12,13) .
Chemical Reactions Analysis
Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 43-46 degrees Celsius . It is mostly insoluble in water, and soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide .
Aplicaciones Científicas De Investigación
Biomedical Applications
Quinoxaline-2-sulfonamide, when combined with the sulfonamide group, shows a broad spectrum of biomedical activities. These activities include diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. This makes this compound derivatives promising candidates for developing therapeutic agents against various diseases (Irfan et al., 2021).
Antibacterial Properties
Quinoxaline sulfonamides have demonstrated potential as antibacterial agents. A study synthesizing quinoxaline-2,3-dione with sulfonamide moiety revealed appreciable bactericidal effects against various bacterial strains. These findings indicate the potential of these compounds in formulating new antimicrobial compounds to treat infections, particularly with pathogens developing resistance against existing antibiotics (Taiwo et al., 2021).
Anticancer Activity
Several studies have explored the anticancer potential of quinoxaline sulfonamides. Novel quinoxaline sulfonamides showed promising anticancer activity, especially against human breast cancer cell lines. The inhibition of carbonic anhydrase isozymes is a prominent mechanism behind their anticancer activity. Compounds in these studies displayed cytotoxic activities that are comparable or superior to existing anticancer drugs (Ghorab et al., 2010).
Green Chemistry Synthesis
The green synthesis of quinoxaline sulfonamides has been investigated, emphasizing environmentally friendly and efficient methods. This approach aligns with the increasing focus on sustainable chemical processes in pharmaceutical development (Alavi et al., 2017).
Neuropharmacological Effects
Quinoxaline derivatives have shown various neuropharmacological effects, such as analgesia, sedation, and anticonvulsant actions. Some derivatives were found to be effective in CNS depressant activity and exhibited anxiolytic effects, highlighting their potential in treating neurological disorders (Olayiwola et al., 2007).
Mecanismo De Acción
Target of Action
Quinoxaline-2-sulfonamide is a compound that has been found to have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, sulfonamides, like this compound, inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) into folic acid . This disruption affects the downstream effects of bacterial replication, as folic acid is crucial for bacterial growth and multiplication .
Pharmacokinetics
It’s known that the topological polar surface area (tpsa) is a good indicator of drug absorption in the intestines, caco-2 monolayer penetration, and blood-brain barrier crossing
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to the death of the bacteria, making this compound an effective antibacterial agent .
Safety and Hazards
When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .
Direcciones Futuras
Propiedades
IUPAC Name |
quinoxaline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGSKFHIFQBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)
![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)



![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
